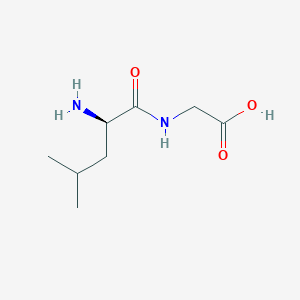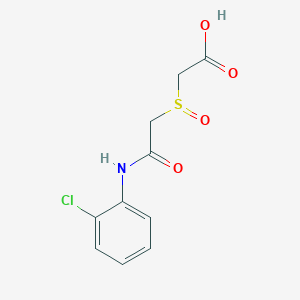![molecular formula C15H16FN3 B2371101 6-Cyclopropyl-5-fluoro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine CAS No. 2415520-60-2](/img/structure/B2371101.png)
6-Cyclopropyl-5-fluoro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyclopropyl-5-fluoro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine, also known as CP-690,550, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. It was first synthesized by Pfizer in the early 2000s and has since been studied extensively for its potential therapeutic applications. In
Mécanisme D'action
6-Cyclopropyl-5-fluoro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine inhibits the JAK family of enzymes, which play a key role in cytokine signaling and immune cell activation. By blocking JAK activity, 6-Cyclopropyl-5-fluoro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine reduces the production of pro-inflammatory cytokines and inhibits immune cell activation, leading to a decrease in inflammation and immune-mediated damage. This mechanism of action has been validated in both in vitro and in vivo studies.
Biochemical and Physiological Effects:
6-Cyclopropyl-5-fluoro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine has been shown to have potent anti-inflammatory and immunosuppressive effects in preclinical studies. It has been demonstrated to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and inhibit immune cell activation. Additionally, 6-Cyclopropyl-5-fluoro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine has been shown to reduce joint inflammation and bone erosion in animal models of rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 6-Cyclopropyl-5-fluoro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine is its potent anti-inflammatory and immunosuppressive effects, which make it a promising candidate for the treatment of a variety of diseases. However, one limitation is its specificity for the JAK family of enzymes, which may limit its therapeutic potential in certain diseases. Additionally, 6-Cyclopropyl-5-fluoro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine may have off-target effects that need to be carefully evaluated in preclinical and clinical studies.
Orientations Futures
There are several potential future directions for the study of 6-Cyclopropyl-5-fluoro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine. One area of focus is the development of more selective JAK inhibitors that target specific isoforms of the enzyme. This may improve the therapeutic potential of JAK inhibitors and reduce the risk of off-target effects. Additionally, the combination of JAK inhibitors with other immunomodulatory agents may lead to improved therapeutic outcomes in certain diseases. Finally, the development of biomarkers to predict response to JAK inhibitors may help to identify patients who are most likely to benefit from this class of drugs.
Méthodes De Synthèse
The synthesis of 6-Cyclopropyl-5-fluoro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine involves several steps, starting with the reaction of 4-methylbenzylamine with 6-cyclopropyl-5-fluoro-2-methylpyrimidin-4-amine to form an intermediate. This intermediate is then reacted with various reagents to form the final product. The synthesis of 6-Cyclopropyl-5-fluoro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine has been optimized to improve its yield and purity, and it is now commercially available for research purposes.
Applications De Recherche Scientifique
6-Cyclopropyl-5-fluoro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine has been studied extensively for its potential therapeutic applications in a variety of diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated as a potential treatment for transplant rejection and graft-versus-host disease. In preclinical studies, 6-Cyclopropyl-5-fluoro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine has demonstrated potent anti-inflammatory and immunosuppressive effects, making it a promising candidate for further development.
Propriétés
IUPAC Name |
6-cyclopropyl-5-fluoro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3/c1-10-2-4-11(5-3-10)8-17-15-13(16)14(12-6-7-12)18-9-19-15/h2-5,9,12H,6-8H2,1H3,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSQFCFELHQMQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC=NC(=C2F)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

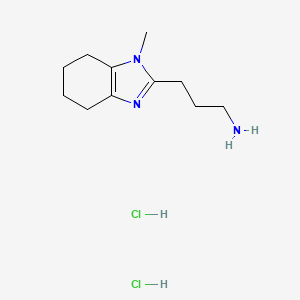
![4-{1-[2-hydroxy-3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2371019.png)
![3-amino-N-(4-fluorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2371022.png)
![N-cyclopentyl-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2371023.png)
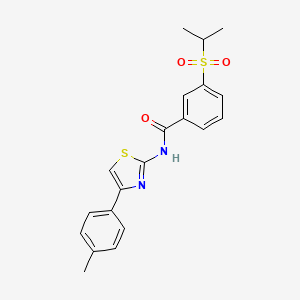
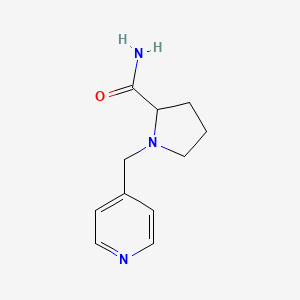
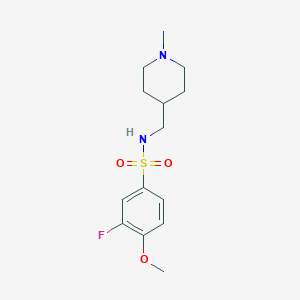
![6-phenyl-5-{4-[3-(trifluoromethyl)benzoyl]piperazino}-3(2H)-pyridazinone](/img/structure/B2371030.png)

![5-Benzyl-2-(4,6-dimethylpyrimidin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2371033.png)
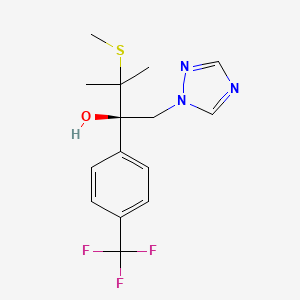
![2-[(2-Methoxy-5-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2371039.png)
